4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a propyl group and a pyrazinyl-pyridinyl moiety, which contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with propionyl chloride to form 4-propylbenzamide.
Introduction of the Pyrazinyl-Pyridinyl Moiety: The next step involves the coupling of 4-propylbenzamide with 3-(pyridin-3-yl)pyrazine-2-carbaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or pyrazinyl-pyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazinyl-pyridinyl derivatives.
Scientific Research Applications
4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound may inhibit the function of key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The pyrazinyl-pyridinyl moiety is crucial for binding to the active site of the target enzyme, thereby disrupting its normal function and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in leukemia treatment.
Substituted N-phenylpyrazine-2-carboxamides: Evaluated for anti-mycobacterial activity.
Uniqueness
4-propyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a propyl group and a pyrazinyl-pyridinyl moiety is not commonly found in similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-propyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-2-4-15-6-8-16(9-7-15)20(25)24-14-18-19(23-12-11-22-18)17-5-3-10-21-13-17/h3,5-13H,2,4,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWBNGHHZJATRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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